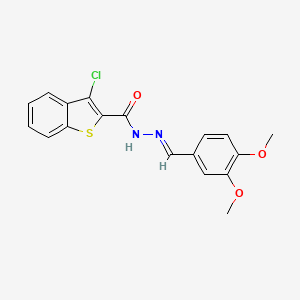

![molecular formula C22H28N2O2 B5548910 4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)

4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alkylaminophenol compounds, such as those derived from pyrrolidine and pyridine frameworks, are significant in various chemical syntheses and have been the subject of numerous studies. These compounds are known for their versatility in organic synthesis, serving as intermediates in the preparation of a wide range of materials, including pharmaceuticals, polymers, and fine chemicals.

Synthesis Analysis

The synthesis of similar alkylaminophenol compounds often involves the Petasis reaction, a multicomponent reaction that is useful for constructing complex molecules from simpler precursors. For instance, a study on a biologically important alkylaminophenol molecule synthesized by the Petasis reaction demonstrated the compound's structural analysis using spectroscopic methods and computational studies, indicating the feasibility of various synthetic approaches for such compounds (Ulaş, 2021).

Molecular Structure Analysis

Molecular structure analysis of these compounds typically involves a combination of spectroscopic techniques, including FTIR, NMR (both ^1H and ^13C), and UV-Vis spectrometry, supported by computational spectral studies using density functional theory (DFT). These analyses provide detailed information on the electronic and structural properties, such as bond lengths, dihedral and bond angles, and quantum chemical calculations (Ulaş, 2021).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore their reactivity towards nucleophiles and electrophiles, showcasing their potential in forming diverse chemical structures. For example, the reactivity of dimethylaminopyridine derivatives in acylation reactions highlights the utility of these compounds in organic synthesis (Liu et al., 2014).

Aplicaciones Científicas De Investigación

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with the nucleophilic substrate to release the acylation product and regenerate the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

Synthesis and Spectroscopic Studies

Alkylaminophenol compounds, such as 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, have been synthesized and studied using various spectroscopic methods (FTIR, UV, NMR). These studies include structural analysis, electronic and structural properties, and quantum chemical calculations, providing insights into the molecular properties of these compounds (Ulaş, 2021).

Antioxidant and Antitumor Activities

Some pyrazolopyridine derivatives, including 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, have been synthesized and evaluated for their antioxidant and antitumor activities. These compounds have shown significant activity against liver and breast cell lines, highlighting their potential therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Fluorescence and Chemo-Sensing Applications

Compounds like salicylaldehyde-based hydrazones exhibit fluorescence "turn on" response toward Al3+ ions, making them useful for monitoring aluminum in living cells. These hydrazones demonstrate high selectivity and sensitivity, indicating their potential use in biological and environmental sensing applications (Rahman et al., 2017).

Nonlinear Optical Properties

N-Methyl and N-Aryl Pyridinium salts with dimethylamino electron donor groups have been studied for their optical nonlinearities. These compounds show potential for use in materials science, particularly in the development of materials with specific optical properties (Coe et al., 2003).

Polyimide Synthesis

Pyridine-containing aromatic diamines, such as 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine (m,p-PAPP), have been used to synthesize soluble polyimides with good thermal stability and mechanical properties. These materials find applications in various industrial sectors due to their outstanding properties (Yan et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-16-4-9-18(10-5-16)20-14-24(15-21(20)23(2)3)22(26)13-8-17-6-11-19(25)12-7-17/h4-7,9-12,20-21,25H,8,13-15H2,1-3H3/t20-,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKOJCDTZCFQHU-LEWJYISDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)CCC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)CCC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

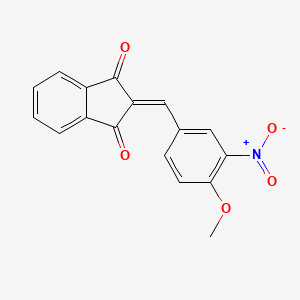

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)

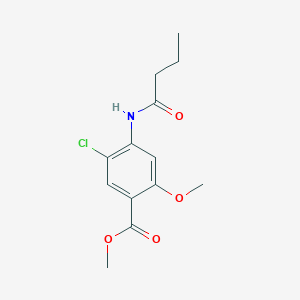

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

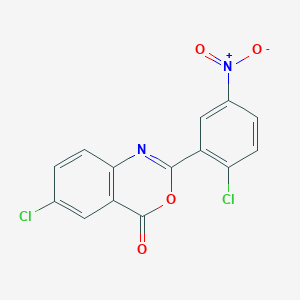

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)